Cas no 2137586-47-9 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine)

2-(4-Methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine is a specialized organic compound featuring a cycloheptylmethanamine core functionalized with a 4-methanesulfonylpyrazole moiety. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and pharmaceutical research. The methanesulfonyl group enhances solubility and metabolic stability, while the pyrazole ring contributes to potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The cycloheptyl framework offers conformational flexibility, which may improve binding affinity in drug design. This compound is particularly suited for applications requiring precise molecular interactions, such as the development of novel therapeutics or biochemical probes. Its synthetic versatility allows for further derivatization, enabling tailored modifications for specific research or industrial needs.
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine structure
2137586-47-9 structure
Product Name:2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine
CAS No:2137586-47-9
MF:C12H21N3O2S
MW:271.379041433334
CID:6361843
PubChem ID:165481424
Update Time:2025-10-17

2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine
    • [2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
    • EN300-1115786
    • 2137586-47-9
    • Inchi: 1S/C12H21N3O2S/c1-18(16,17)11-8-14-15(9-11)12-6-4-2-3-5-10(12)7-13/h8-10,12H,2-7,13H2,1H3
    • InChI Key: LXBIYYGQGRAYII-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)C1CCCCCC1CN)(=O)=O

Computed Properties

  • Exact Mass: 271.13544809g/mol
  • Monoisotopic Mass: 271.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 86.4Ų

2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1115786-0.05g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1115786-0.1g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1115786-0.25g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1115786-0.5g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1115786-1.0g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9
1g
$857.0 2023-06-09
Enamine
EN300-1115786-2.5g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1115786-5.0g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9
5g
$2485.0 2023-06-09
Enamine
EN300-1115786-10.0g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9
10g
$3683.0 2023-06-09
Enamine
EN300-1115786-1g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1115786-5g
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
2137586-47-9 95%
5g
$3273.0 2023-10-27

Additional information on 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine

Introduction to 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine (CAS No. 2137586-47-9)

The compound 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine, identified by its CAS number 2137586-47-9, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a pyrazole core substituted with a methanesulfonyl group and linked to a cycloheptyl amine moiety, has garnered attention for its potential applications in drug discovery and therapeutic development.

Recent research in the domain of heterocyclic chemistry has highlighted the versatility of pyrazole derivatives, particularly those incorporating sulfonamide functionalities. The presence of the 4-methanesulfonyl group in this compound enhances its pharmacological profile, making it a promising candidate for further investigation. The cycloheptyl backbone provides steric and electronic properties that contribute to the molecule's binding affinity and metabolic stability, key factors in drug design.

In the context of modern pharmaceutical research, the synthesis and characterization of such complex molecules are critical. The structural features of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine suggest potential interactions with biological targets, including enzymes and receptors involved in various disease pathways. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain therapeutic targets, making it a valuable scaffold for medicinal chemists.

The development of novel molecular entities like 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine is driven by the need for more effective and selective treatments. The integration of advanced synthetic methodologies has enabled the efficient preparation of this compound, facilitating rapid screening and optimization processes. Techniques such as solid-phase synthesis and transition-metal-catalyzed reactions have been instrumental in constructing its intricate framework.

The pharmacokinetic properties of this compound are also of considerable interest. The balance between lipophilicity and polarizability, influenced by the cycloheptyl and pyrazole moieties, plays a crucial role in determining its absorption, distribution, metabolism, and excretion (ADME) profile. Computational modeling and experimental validation have been employed to assess these parameters, ensuring that the compound behaves favorably in preclinical studies.

One of the most compelling aspects of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine is its potential in addressing unmet medical needs. The pyrazole scaffold is well-documented for its role in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. By modifying this core structure with functional groups like the methanesulfonyl moiety, researchers aim to enhance its biological activity and therapeutic efficacy.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been utilized to confirm its structural integrity. These methods provide detailed insights into the molecular architecture, helping to refine synthetic routes and improve overall process efficiency.

In conclusion, 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine (CAS No. 2137586-47-9) stands as a testament to the progress in medicinal chemistry. Its unique structural features offer a rich foundation for developing novel therapeutics with significant clinical implications. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing complex diseases and improving patient outcomes.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.